molecular formula C6H9N3O3 B14244849 Methyl 4-azido-3-methoxybut-2-enoate CAS No. 459869-25-1

Methyl 4-azido-3-methoxybut-2-enoate

Cat. No.: B14244849
CAS No.: 459869-25-1
M. Wt: 171.15 g/mol
InChI Key: UBOWILPNLOFQEI-UHFFFAOYSA-N
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Description

Methyl 4-azido-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9N3O3. It is a derivative of butenoate, featuring an azido group (-N3) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-azido-3-methoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-bromo-3-methoxybut-2-enoate with sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azido-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF): Common solvent for substitution reactions.

    Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 4-azido-3-methoxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-azido-3-methoxybut-2-enoate primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition and reduction reactions. These reactions enable the compound to form new chemical bonds and structures, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-azido-3-methoxybut-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

CAS No.

459869-25-1

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 4-azido-3-methoxybut-2-enoate

InChI

InChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3

InChI Key

UBOWILPNLOFQEI-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)OC)CN=[N+]=[N-]

Origin of Product

United States

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